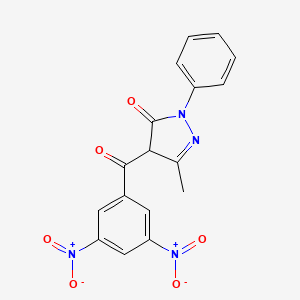4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
CAS No.: 66755-20-2
Cat. No.: VC15428689
Molecular Formula: C17H12N4O6
Molecular Weight: 368.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66755-20-2 |
|---|---|
| Molecular Formula | C17H12N4O6 |
| Molecular Weight | 368.30 g/mol |
| IUPAC Name | 4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
| Standard InChI | InChI=1S/C17H12N4O6/c1-10-15(17(23)19(18-10)12-5-3-2-4-6-12)16(22)11-7-13(20(24)25)9-14(8-11)21(26)27/h2-9,15H,1H3 |
| Standard InChI Key | IMURLUBIDTVTPB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=O)C1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazolone ring (a five-membered lactam) fused with a 3,5-dinitrobenzoyl group at position 4 and a phenyl group at position 2. The 3,5-dinitrobenzoyl moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. The phenyl group at position 2 contributes to steric bulk and aromatic interactions, while the methyl group at position 5 enhances stability .
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 342.31 g/mol | |
| Density | 1.569 g/cm³ | |
| Boiling Point | 351.1°C (estimated) | |
| Solubility | Soluble in polar organic solvents (e.g., THF, dichloromethane) |
The compound’s high density and boiling point reflect its aromatic and nitro-substituted structure, which enhances intermolecular interactions . Its solubility in dichloromethane and tetrahydrofuran (THF) facilitates use in synthetic organic reactions .
Synthesis and Reaction Chemistry
Preparative Methods
The synthesis typically involves a multi-step protocol:
-
Formation of the Pyrazolone Core: Condensation of hydrazine derivatives with β-keto esters or acids yields the 2,4-dihydro-3H-pyrazol-3-one scaffold.
-
Acylation with 3,5-Dinitrobenzoyl Chloride: The pyrazolone intermediate reacts with 3,5-dinitrobenzoyl chloride under basic conditions to introduce the dinitrobenzoyl group . For example, a similar compound, 1-(3,5-dinitrobenzoyl)-4-methylpiperazine, was synthesized by reacting 1-methylpiperazine with 3,5-dinitrobenzoyl chloride in dichloromethane at 0°C, followed by purification via recrystallization .
Reaction Mechanisms
The electron-deficient nitro groups activate the benzoyl moiety toward nucleophilic substitution, enabling reactions with amines, alcohols, or organometallic reagents. For instance, 1-(3,5-dinitrobenzoyl)-4-methylpiperazine serves as an oxidant in organocuprate reactions, facilitating carbon–carbon bond formation . This suggests that 4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may participate in analogous oxidative coupling reactions.
Applications in Organic Synthesis
Role as a Synthetic Intermediate
The compound’s reactivity makes it valuable for constructing complex molecules. For example:
-
Oxidative Coupling: Analogous dinitrobenzoyl derivatives oxidize organocuprates to form biaryl bonds, enabling the synthesis of polycyclic architectures .
-
Ligand Design: The pyrazolone and nitro groups may coordinate metals, suggesting utility in catalysis or materials science.
Comparative Analysis with Analogous Compounds
The table below highlights structural and functional differences between 4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and related molecules:
| Compound | Structure | Key Features |
|---|---|---|
| 5-Methyl-1H-pyrazole | Pyrazole ring | Simpler structure; used in basic research |
| 4-Aminoantipyrine | Pyrazolone with amino group | Analgesic properties; clinical applications |
| 1-Acetylpyrazolone | Acetylated pyrazolone | Chelating agent for metal ions |
This compound’s dinitrobenzoyl group distinguishes it from simpler pyrazolones, offering unique electronic and steric profiles.
Regulatory and Industrial Considerations
Regulatory Status
No specific regulations govern 4-(3,5-dinitrobenzoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, but its synthesis and handling should follow general chemical safety protocols. The NICNAS assessment of a related pyrazolone emphasizes the need for proper ventilation, personal protective equipment, and waste disposal .
Industrial Relevance
Potential applications include:
-
Pharmaceuticals: As a precursor for bioactive molecules.
-
Agrochemicals: Nitroaromatic compounds often exhibit herbicidal or insecticidal activity.
-
Materials Science: As a building block for high-performance polymers or ligands.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume